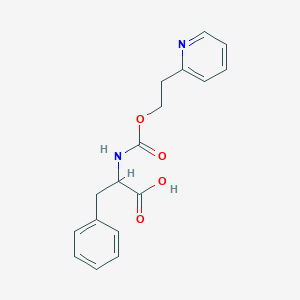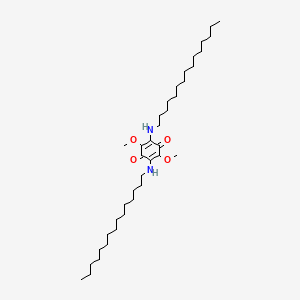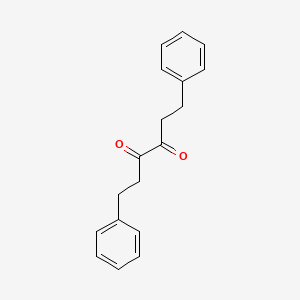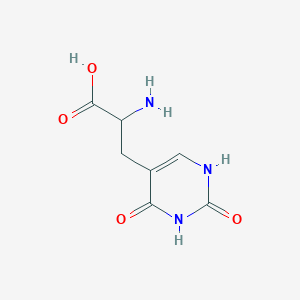
Ethyl 2-hydroxy-2-methylbut-3-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-2-methylbut-3-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butynoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a triple bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-2-methylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium ethoxide (NaOEt), propargyl bromide (C3H3Br)
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-methylbut-3-ynoate
Reduction: Formation of ethyl 2-hydroxy-2-methylbut-3-ene or ethyl 2-hydroxy-2-methylbutane
Substitution: Formation of various substituted esters depending on the nucleophile used
科学的研究の応用
Ethyl 2-hydroxy-2-methylbut-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 2-hydroxy-2-methylbutanoate: Lacks the triple bond, making it less reactive in certain types of reactions.
Ethyl 2-hydroxy-2-methylbut-3-enoate: Similar structure but with different reactivity due to the presence of a double bond.
The uniqueness of this compound lies in its triple bond, which imparts distinct reactivity and potential for diverse chemical transformations.
特性
CAS番号 |
20441-73-0 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-methylbut-3-ynoate |
InChI |
InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3 |
InChIキー |
KMCYBLUTTSBOGD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
